1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde
Description
Pyrrolopyridine Isomeric Forms and Nomenclature
Pyrrolopyridines are a class of organic compounds that consist of a fused pyrrole (B145914) and pyridine (B92270) ring system. nih.govmdpi.com Depending on the relative orientation of the two rings and the position of the nitrogen atom in the pyridine ring, several isomeric forms exist. nih.govresearchgate.net
Pyrrolopyridines are also commonly referred to as aza-indoles. pharmablock.com This nomenclature arises from their structural relationship to indole (B1671886), where a carbon atom in the benzene (B151609) ring of indole is replaced by a nitrogen atom. This substitution gives rise to four basic isomers of aza-indole: 4-azaindole, 5-azaindole (B1197152), 6-azaindole, and 7-azaindole (B17877). pharmablock.comnih.gov The nitrogen atom in the six-membered ring imparts distinct physicochemical properties to each isomer, such as differences in basicity, polarity, and hydrogen bonding capacity, which can be strategically exploited in drug design. nih.govnih.gov The 1H-pyrrolo[3,2-c]pyridine is classified as 6-azaindole.
There are six possible structural isomers of pyrrolopyridines, each with a unique arrangement of the nitrogen atoms. nih.govmdpi.com These isomers are:
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
1H-Pyrrolo[3,2-b]pyridine (4-azaindole)
1H-Pyrrolo[2,3-c]pyridine (5-azaindole)
1H-Pyrrolo[3,2-c]pyridine (6-azaindole)
1H-Pyrrolo[3,4-b]pyridine
1H-Pyrrolo[3,4-c]pyridine
Historically, various naming conventions have been used for these fused systems. The term "pyrindole" has been used to describe isomers of what are now more systematically named pyrrolopyridines. However, the current IUPAC nomenclature, which clearly defines the fusion and nitrogen positions, is the standard in modern chemical literature.
Significance of the 1H-Pyrrolo[3,2-c]pyridine Core in Organic Chemistry
The 1H-pyrrolo[3,2-c]pyridine core is a significant scaffold in organic chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile building block in synthesis. mdpi.comnih.govnih.gov Its structural similarity to purines and indoles allows it to act as a bioisostere, mimicking the interactions of these important biological molecules with enzymes and receptors. pharmablock.comnih.gov
The reactivity of the 1H-pyrrolo[3,2-c]pyridine scaffold is influenced by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This allows for a range of chemical transformations. For instance, the pyrrole moiety can undergo electrophilic substitution, while the pyridine ring is more susceptible to nucleophilic attack. The nitrogen atoms in both rings can also be targeted for alkylation or other modifications. The synthesis of derivatives often involves multi-step sequences, starting from substituted pyridines or pyrroles, and employing reactions like cyclization, cross-coupling, and functional group interconversions. nih.govorganic-chemistry.orgacs.org For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved from 2-bromo-5-methylpyridine (B20793) through a sequence involving oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The 1H-pyrrolo[3,2-c]pyridine core has earned this designation due to its repeated appearance in compounds with diverse pharmacological activities. pharmablock.comnih.govpitt.edu This scaffold has been particularly prominent in the development of kinase inhibitors, which are a crucial class of drugs for treating cancer and inflammatory diseases. mdpi.comnih.gov The ability of the azaindole structure to form key hydrogen bonds with the hinge region of protein kinases, mimicking the binding of adenosine (B11128) triphosphate (ATP), is a significant factor in its success. nih.gov
The strategic modification of the 1H-pyrrolo[3,2-c]pyridine core has led to the discovery of potent and selective inhibitors for various kinases. For instance, derivatives of this scaffold have been investigated as inhibitors of FMS kinase, showing promise for the development of anticancer and anti-arthritic drugs. mdpi.comnih.gov In one study, a series of diarylamides and diarylureas based on the pyrrolo[3,2-c]pyridine scaffold were tested, with some compounds showing high potency against FMS kinase. nih.gov
Table 1: Research Findings on 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Tubulin | Designed as colchicine-binding site inhibitors; some derivatives showed potent antiproliferative activities against several cancer cell lines. | nih.govsemanticscholar.org |
| Diarylureas and diarylamides of 1H-pyrrolo[3,2-c]pyridine | FMS Kinase | Identified potent and selective inhibitors of FMS kinase with potential for anticancer and anti-inflammatory applications. | nih.gov |
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-9-3-6-1-2-10-8(6)7/h1-5,10H |
InChI Key |
BKBYGINVFKKVMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 3,2 C Pyridine Systems and Derivatives
General Synthetic Strategies for the Pyrrolo[3,2-c]pyridine Ring System
The construction of the pyrrolo[3,2-c]pyridine core involves forming either the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) or, more commonly, constructing the pyrrole ring onto a pyridine template. A key strategy involves the cyclization of suitably functionalized precursors. For instance, one approach begins with a substituted pyridine, such as 2-bromo-5-methylpyridine (B20793), which undergoes a series of transformations including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to create a key intermediate. nih.govsemanticscholar.org This intermediate is then subjected to reductive cyclization to form the pyrrolo[3,2-c]pyridine ring. nih.govsemanticscholar.org
Another general method is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which has been used to synthesize a range of derivatives. beilstein-journals.org This approach is notable for not requiring column chromatography for purification and its scalability. beilstein-journals.org Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are frequently employed to introduce aryl substituents onto the pyrrolopyridine scaffold, enhancing molecular diversity. nih.gov
| Starting Material Type | Key Reaction Type | Scaffold Formed | Reference |
|---|---|---|---|
| Substituted Pyridine | Reductive Cyclization | 1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
| Pyrrolylpyridinium Salt | Free-Radical Cyclization | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | beilstein-journals.org |
| Brominated Pyrrolopyridine | Suzuki Cross-Coupling | Aryl-substituted 1H-pyrrolo[3,2-c]pyridine | nih.gov |
Pyrrole Precursor Cyclizations
Building the pyridine ring onto a pyrrole core represents a fundamental approach to the synthesis of pyrrolopyridines. These methods utilize the existing pyrrole structure and introduce functionalities that can be manipulated to form the fused six-membered pyridine ring.
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a cornerstone for carbon-carbon bond formation. nih.gov In the context of pyrrolopyridine synthesis, a pyrrole derivative bearing a carbonyl group can react with an active methylene compound, such as malononitrile (B47326) or cyanoacetic acid derivatives. wikipedia.orgbohrium.com The resulting product can then undergo subsequent intramolecular cyclization and other transformations to form the fused pyridine ring. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine. wikipedia.orgyoutube.com A modification of this reaction, the Doebner modification, uses pyridine as a solvent when one of the activating groups on the nucleophile is a carboxylic acid, which often leads to a subsequent decarboxylation. wikipedia.org
The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the conversion of carboxylic acids into a variety of amine derivatives. rsc.org For the synthesis of pyrrolopyridine systems, a pyrrole precursor bearing a carboxylic acid can be converted to an acyl azide. This is typically done by first converting the acid to an acyl halide or by using activating agents, followed by reaction with an azide salt. organic-chemistry.org The subsequent thermal or photochemical rearrangement generates an isocyanate intermediate. wikipedia.orgnih.gov This highly reactive isocyanate can then be trapped intramolecularly by a suitably positioned nucleophile on the pyrrole ring to facilitate the cyclization and formation of the pyridine portion of the pyrrolopyridine system. The rearrangement proceeds through a concerted mechanism, ensuring retention of configuration at the migrating group. wikipedia.org
Pyridine Precursor Cyclizations
The annulation of a pyrrole ring onto a pre-existing pyridine core is a widely used and effective strategy for constructing pyrrolo[3,2-c]pyridine derivatives.
The synthesis of polysubstituted 3-hydroxypyridines can be achieved through hetero-Diels-Alder reactions between 5-alkoxyoxazoles and various dienophiles. rsc.org These substituted hydroxypyridines can serve as precursors for pyrrolopyridine synthesis. For example, 2-chloro-3-hydroxypyridine (B146414) reacts with sodium hydrogen selenide (B1212193) to produce 3-hydroxypyridine-2(1H)-selone. rsc.org While this specific example leads to a different heterocyclic system, the principle of using a substituted hydroxypyridine as a building block is demonstrated. Condensation reactions involving the hydroxyl and other functional groups on the pyridine ring with appropriate reagents can lead to the formation of the fused pyrrole ring.
A common route to pyridines themselves is the Hantzsch synthesis, which involves the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia, followed by an oxidation step. mdpi.comacsgcipr.org Derivatives prepared this way can be further functionalized for subsequent pyrrole ring formation.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Reference |
|---|---|---|---|---|
| β-Enamine Carbonyl | Formaldehyde (from Rongalite) | β-Enamine Carbonyl | Dihydropyridine | mdpi.com |
| 1,3-Dicarbonyl Compound | Aldehyde | Ammonia | 1,4-Dihydropyridine | mdpi.comacsgcipr.org |
The Bartoli indole (B1671886) synthesis is a powerful method for creating substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgsynarchive.com This reaction has been successfully adapted for the synthesis of azaindoles, or pyrrolopyridines. wikipedia.org The synthesis starts with an ortho-substituted nitropyridine. The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com The mechanism involves an initial attack of the Grignard reagent on the nitro group, formation of a nitroso intermediate, and a second addition of the Grignard reagent. wikipedia.orgjk-sci.com A key semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement then occurs, followed by cyclization and aromatization to yield the 7-substituted pyrrolopyridine. wikipedia.org The presence of a sterically bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the key rearrangement step. wikipedia.orgonlineorganicchemistrytutor.com This method provides a direct and flexible route to 7-substituted azaindoles.
| Compound Name |
|---|
| 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde |
| 1H-pyrrolo[3,2-c]pyridine |
| 2-bromo-5-methylpyridine |
| N,N-dimethylformamide dimethyl acetal |
| o-bromophenyl-substituted pyrrolylpyridinium salts |
| malononitrile |
| cyanoacetic acid |
| piperidine |
| pyridine |
| acyl azide |
| isocyanate |
| 5-alkoxyoxazoles |
| 3-hydroxypyridine |
| 2-chloro-3-hydroxypyridine |
| sodium hydrogen selenide |
| 3-hydroxypyridine-2(1H)-selone |
| 1,3-dicarbonyl compound |
| aldehyde |
| ammonia |
| nitropyridine |
| vinyl Grignard reagent |
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the synthesis and functionalization of heterocyclic systems like pyrrolopyridines. acs.orgosi.lv These reactions generally offer mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis. acs.orgyoutube.com The catalytic cycle typically involves oxidative addition of a palladium(0) complex to an organic halide, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl groups, which can serve as versatile handles for further transformations, including cyclization reactions to form fused heterocyclic systems. nih.govresearchgate.net
In the context of pyrrolopyridine synthesis, the Sonogashira coupling is instrumental in preparing key alkynyl-substituted pyridine or pyrrole intermediates. For instance, a domino process combining a Sonogashira reaction with a subsequent C-N coupling/hydroamination cyclization has been used to prepare pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov The initial Sonogashira coupling of 5-bromo-6-chloro-1,3-dimethyluracil with various terminal alkynes provides the necessary precursors for the subsequent palladium-catalyzed cyclization. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields. researchgate.net
| Catalyst System | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | researchgate.net |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine | Not Specified | Room Temp | organic-chemistry.org |
| Dipyrimidyl-palladium complex | N-butylamine | THF | 65 | wikipedia.org |
Palladium catalysis can also facilitate nucleophilic displacement reactions, particularly on allylic systems. nih.gov The palladium-catalyzed displacement of allylic acetates with nucleophiles like amines or azides provides a direct route to introduce nitrogen-containing functionalities. nih.gov This strategy was explored for the synthesis of chiral tricyclic pyrone analogs, where an allylic acetate (B1210297) was displaced using sodium azide or substituted benzylamines in the presence of a Pd(PPh₃)₄ catalyst. nih.gov While the reaction with the azide ion proceeded in high yield, the displacement with benzylamines proved more challenging due to the basicity of the amine. nih.gov
Another important palladium-mediated transformation is intramolecular C-H arylation, which can be used to construct fused ring systems. beilstein-journals.org For example, the C-H arylation of a 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety was achieved with a palladium acetate catalyst. beilstein-journals.org The reaction proceeds at the C-H bond on the pyridine ring, leading to a cyclized product. The yield of this transformation was significantly improved by the addition of a phosphine (B1218219) ligand, such as PPh₃. beilstein-journals.org This type of cyclization is a powerful method for creating polycyclic heteroaromatic compounds. beilstein-journals.org
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed methods for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. mdpi.comresearchgate.net The reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate. mdpi.com It is renowned for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. nih.gov
This methodology has been successfully applied to the synthesis of functionalized 1H-pyrrolo[3,2-c]pyridine derivatives. nih.govsemanticscholar.org In a specific example, 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized via a Suzuki cross-coupling reaction. nih.govsemanticscholar.org The key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was coupled with various substituted phenylboronic acids. nih.gov The reaction was performed in a mixture of 1,4-dioxane (B91453) and water, using K₂CO₃ as the base and Pd(PPh₃)₄ as the catalyst, with microwave heating to accelerate the reaction. nih.gov This approach allows for the modular and efficient construction of a library of derivatives by varying the arylboronic acid coupling partner. researchgate.netnih.gov
| Arylboronic Acid Substituent | Product | Yield (%) |
|---|---|---|
| 2-Methoxyphenyl | 10f | 76 |
| Pyridin-3-yl | 10r | 55 |
Multi-Component Reactions
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. beilstein-journals.org These reactions are highly efficient as they build complex molecules in a single step, reducing the need for isolation of intermediates and minimizing waste. beilstein-journals.orgresearchgate.net MCRs are particularly valuable in library synthesis for drug discovery. africanjournalofbiomedicalresearch.com
A four-component domino reaction has been reported for the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives. researchgate.net This reaction involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one, two molecules of an amine, and a β-nitrostyrene, using only acetic acid as the catalyst and solvent at 100 °C. researchgate.net Another example is a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines to construct polyfunctionalized tetrahydrocyclopenta semanticscholar.orgbeilstein-journals.orgpyrrolo[2,3-b]pyridines. beilstein-journals.org
The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. The reaction typically uses an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. Mannich-type condensations have been employed in the synthesis of various heterocyclic systems. researchgate.netresearchgate.net For instance, the three-component condensation of Mannich ketones with thiourea (B124793) and aromatic aldehydes can yield functionalized pyrimidine-2-thione derivatives. researchgate.net
In the context of pyrrolopyridine systems, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione have been synthesized and evaluated for biological activity. nih.gov The synthesis of these compounds demonstrates the utility of the Mannich reaction for the functionalization of the pyrrolopyridine core, specifically by introducing aminomethyl groups. nih.gov
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions provide alternative pathways to construct heterocyclic scaffolds that might be difficult to access through direct cyclization methods. youtube.comnih.gov These strategies involve the transformation of a smaller, pre-existing ring into a larger one. youtube.com
A notable strategy for pyridine synthesis is the ring expansion of pyrroles. youtube.com This can be achieved using halocarbenes. For example, a substituted pyrrole can react with a chlorophenylcarbene, generated from a diazirine, to yield a mixture of isomeric pyridines. youtube.com This method directly converts a five-membered pyrrole ring into the six-membered pyridine ring required for the pyrrolopyridine system. Another related approach is the expansion of furans, which can be converted to hydroxypyridines under specific conditions, highlighting a potential, though less direct, route to pyridine-containing systems. youtube.com These rearrangement strategies offer unique entries into the synthesis of complex pyridine derivatives from readily available five-membered heterocycles. youtube.comyoutube.com
Nucleophilic Substitution-Rearrangements and Isomerization
The 1H-pyrrolo[3,2-c]pyridine system can undergo notable rearrangement and isomerization reactions, particularly during nucleophilic substitution. Studies have shown that the nucleophilic displacement of a 4-chloro group on N-1 substituted 1H-pyrrolo[3,2-c]pyridines by primary alkylamines, such as benzylamine, does not result in a simple substitution. Instead, it yields a mixture of two isomeric compounds: the expected 4-amino-1H-pyrrolo[3,2-c]pyridine and the rearranged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivative. tugraz.at
This phenomenon indicates that a secondary reaction occurs, involving the opening and subsequent closing of the pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine intermediate. tugraz.at The reaction reaches an equilibrium, demonstrating that the isomerization is reversible. tugraz.at This inherent reactivity highlights the dynamic nature of the scaffold under certain nucleophilic conditions.
Furthermore, the stability of the 1H-pyrrolo[3,2-c]pyridine ring system is a key feature exploited in medicinal chemistry. For instance, natural products like Combretastatin (B1194345) A-4 (CA-4) contain cis-olefin bonds that are prone to isomerization in acidic environments, leading to a significant loss of biological activity. nih.gov A proven strategy to overcome this instability is to replace the labile cis-olefin bond with a suitable rigid heterocyclic component, such as the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org This "configuration-constrained" strategy locks the bioactive conformation, preventing isomerization and maintaining potent activity. nih.govsemanticscholar.org
Schiff Base Intermediates in Ring Transformations
Schiff base intermediates play a crucial role in the rearrangement mechanisms of pyrrolopyridine systems. The isomerization of 4-chloro-1H-pyrrolo[3,2-c]pyridines to 1H-pyrrolo[2,3-b]pyridines in the presence of primary amines is believed to proceed through a mechanism involving a Schiff base intermediate. tugraz.at This mechanism is supported by the observation that such rearrangements are common when primary amines are used as reagents. tugraz.at
The formation of a Schiff base from a carbonyl group (like an aldehyde) and a primary amine is a well-understood, two-step process. The first step involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. researchgate.net The second, and often rate-determining, step is the dehydration of this carbinolamine to yield the final Schiff base (or imine). researchgate.net These intermediates are significant not only in synthetic transformations but also as a source of bioactive ligands, as Schiff bases derived from pyridine derivatives are known to possess a wide range of physiological effects. ijpcbs.com
Synthesis of the 7-Carbaldehyde Moiety and Related Functional Groups
The introduction of a carbaldehyde group at the C7 position of the 1H-pyrrolo[3,2-c]pyridine ring is a key step for further functionalization, allowing for the synthesis of carboxylic acids, esters, and other derivatives.
Introduction of Aldehyde Functionality
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings, making it highly suitable for the 1H-pyrrolo[3,2-c]pyridine system. organic-chemistry.orgrsc.org The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). thieme-connect.deresearchgate.net This reagent acts as an electrophile, attacking the electron-rich pyrrole moiety of the azaindole ring.
The electrophilic substitution occurs at the C7 position (equivalent to the C3 position of indole), which is the most nucleophilic site on the pyrrole ring of the 5-azaindole (B1197152) scaffold. uni.lu The resulting iminium species is then hydrolyzed during aqueous workup to yield the desired 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde. rsc.org This classical reaction provides an efficient and economical route to introduce the aldehyde functionality, which serves as a versatile handle for subsequent chemical transformations. organic-chemistry.orgresearchgate.net
Synthesis of Carboxylic Acid Derivatives
1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can be synthesized through several standard organic transformations. acs.org A common route is the oxidation of the corresponding 7-carbaldehyde. Another effective method is the hydrolysis of a nitrile group at the C7 position (1H-pyrrolo[3,2-c]pyridine-7-carbonitrile). The synthesis of such nitrile precursors has been established for related azaindole systems. tugraz.at
Additionally, ring-opening reactions of more complex fused systems can lead to the formation of pyrrole carboxylic acid derivatives. For example, the nucleophilic ring-opening of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives at the C-6 carbonyl can produce 2,3-disubstituted pyrroles, including those bearing carboxylic acid groups. nih.gov
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex 1H-pyrrolo[3,2-c]pyridine derivatives, the use of protecting groups is often essential to ensure chemo- and regioselectivity. The pyrrole NH group is acidic and nucleophilic, and its presence can interfere with certain reactions, particularly metal-catalyzed cross-coupling.
To facilitate transformations like Buchwald-Hartwig amination or Suzuki-Miyaura coupling at specific positions on the pyridine ring, the pyrrole nitrogen is frequently masked. uni.lu A commonly used protecting group for this purpose is the trimethylsilylethoxymethyl (SEM) group. uni.lu The SEM group is robust enough to withstand the conditions of many cross-coupling reactions but can be removed under specific conditions. uni.lu For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines required the protection of the pyrrole nitrogen to successfully perform a Buchwald-Hartwig amination at the C-4 position. uni.lu
Other protecting groups are also employed depending on the synthetic strategy. The tert-butyloxycarbonyl (Boc) group is another option for protecting the pyrrole nitrogen. nih.gov In some cases, to control the reactivity of the pyridine ring itself during cross-coupling reactions, the pyridine nitrogen can be protected as an N-oxide. This strategy has been used to prevent the formation of undesired bis-Suzuki coupling products during the synthesis of 5-azaindoles. nih.gov Simpler functionalizations, such as N-acetylation or N-methylation, can also be employed to modify the reactivity of the scaffold. The selection and subsequent removal of these protecting groups are critical steps that must be carefully planned to achieve the desired final product.
N-1 Position Protection
The protection of the pyrrole nitrogen (N-1) in the 1H-pyrrolo[3,2-c]pyridine system is a critical step in many synthetic routes. This is often necessary to prevent unwanted side reactions at the nitrogen atom, to modulate the reactivity of the heterocyclic core, and to facilitate specific transformations at other positions of the molecule. The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. Several protecting groups commonly used for pyrroles and other azaindoles have been successfully applied to the 1H-pyrrolo[3,2-c]pyridine scaffold.
Sulfonyl Protecting Groups:
Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely used for the protection of the pyrrole nitrogen. These electron-withdrawing groups decrease the electron density of the pyrrole ring, which can enhance the stability of the compound towards oxidation and influence the regioselectivity of subsequent reactions. researchgate.netrsc.org For instance, the N-protection of 7-azaindole (B17877) with a benzenesulfonyl group has been reported to proceed in almost quantitative yield. nih.gov The introduction of a sulfonyl group is typically achieved by reacting the N-H of the pyrrolopyridine with the corresponding sulfonyl chloride in the presence of a base. While effective as protecting groups, the removal of sulfonyl groups can require harsh conditions. researchgate.net
Carbamate Protecting Groups (Boc):
The tert-butyloxycarbonyl (Boc) group is another popular choice for N-protection. researchgate.net It is known to reduce the electron density of the heterocyclic ring, thereby increasing its stability towards oxidation. researchgate.net The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov A key advantage of the Boc group is its lability under acidic conditions, allowing for its removal under relatively mild conditions, which is often compatible with other functional groups in the molecule. nih.govsemanticscholar.org For example, in the synthesis of 2,3-diaryl-7-azaindoles, the N-Boc group was successfully removed using trifluoroacetic acid. nih.gov
Silyl (B83357) Protecting Groups (SEM):
The 2-(trimethylsilyl)ethoxymethyl (SEM) group has also been employed as an N-protecting group in the synthesis of azaindole derivatives. nih.gov The SEM group is introduced by reacting the N-H with SEM-Cl in the presence of a base. A notable feature of the SEM group is its removal in a two-step procedure, which typically involves treatment with a fluoride (B91410) source (to remove the silyl group) followed by acidic or basic hydrolysis. nih.gov However, challenges in the deprotection of SEM-protected azaindoles have been reported, with the potential for side product formation due to the release of formaldehyde. nih.gov
The following table summarizes the common N-1 protecting groups for pyrrolopyridine systems, along with typical reaction conditions for their introduction and removal.
Interactive Data Table: N-1 Protecting Groups for Pyrrolopyridine Systems
| Protecting Group | Introduction Reagents & Conditions | Removal Reagents & Conditions | Key Features |
|---|---|---|---|
| Tosyl (Ts) | TsCl, Base (e.g., NaH) | Strong base (e.g., NaOH, Mg) or reducing agents | Electron-withdrawing, increases stability, harsh removal |
| Benzenesulfonyl (Bs) | BsCl, Base (e.g., NaH) | Strong base or reducing agents | Similar to Tosyl, electron-withdrawing |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, Base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl) | Mild removal, reduces electron density |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) followed by acid/base | Stable to a range of conditions, two-step removal |
Optimization and Scale-Up Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial production of a chemical compound like 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde presents a unique set of challenges. The optimization of the synthetic route and the consideration of scale-up factors are critical for ensuring the economic viability, safety, and sustainability of the manufacturing process.
A primary goal in process optimization is to develop a synthetic route that is not only efficient and cost-effective but also sustainable as the manufacturing scale increases. nih.gov Key considerations in this endeavor include:
Availability and cost of starting materials: The commercial availability and cost of all raw materials become significant factors at a larger scale.
Elimination of chromatographic purification: Silica (B1680970) gel chromatography, while a common purification technique in the laboratory, is often impractical and costly on an industrial scale. Developing reaction conditions that lead to clean product formation and allow for purification by crystallization or distillation is highly desirable. nih.gov
Avoiding hazardous reagents and extreme conditions: The use of highly toxic, explosive, or environmentally harmful reagents should be avoided. Similarly, reactions requiring very low or very high temperatures and pressures can be challenging and expensive to implement on a large scale. nih.gov
Thermal safety and reaction monitoring: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The longer heat-up and cool-down times in large reactors must be taken into account, as they can affect reaction outcomes and product properties. mdpi.com
For the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, which often involves transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), specific optimization and scale-up challenges arise. semanticscholar.orgmdpi.com These can include catalyst deactivation, product inhibition, and the need for efficient removal of the metal catalyst from the final product. The use of flow chemistry is an emerging strategy to address some of these challenges, as it can offer better control over reaction parameters, improved safety, and easier scalability. rsc.org
The table below outlines some of the key considerations for the optimization and scale-up of heterocyclic compound synthesis.
Interactive Data Table: Optimization and Scale-Up Considerations for Heterocyclic Synthesis
| Consideration | Laboratory Scale | Large Scale | Rationale for Optimization |
|---|---|---|---|
| Purification | Chromatography is common | Crystallization/Distillation preferred | Chromatography is costly and generates significant waste at scale. |
| Reaction Time | Typically shorter | Can be longer due to heat/mass transfer | Longer reaction times can lead to side product formation or degradation. |
| Temperature Control | Relatively easy | More challenging, risk of hot spots | Poor temperature control can lead to runaway reactions and inconsistent product quality. |
| Reagent Stoichiometry | Excess reagents often used | Stoichiometry is optimized for cost and purity | Minimizing excess reagents reduces cost and simplifies purification. |
| Solvent Choice | Wide variety of solvents used | Solvents are chosen based on safety, environmental impact, and ease of recovery | "Green" and recyclable solvents are preferred for sustainable manufacturing. |
| Process Safety | Hazards are managed on a small scale | Rigorous hazard analysis is required | Ensuring the safety of the process and personnel is paramount. |
Reactivity and Chemical Transformations of 1h Pyrrolo 3,2 C Pyridine 7 Carbaldehyde and Its Analogs
Reactivity of the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations, including condensations, oxidations, and cycloadditions.
The aldehyde functionality of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde readily participates in condensation reactions. A key example is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. sigmaaldrich.comwikipedia.org This reaction is a fundamental method for forming new carbon-carbon bonds. bas.bg
For instance, reacting 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated products. bas.bgresearchgate.net These reactions are often catalyzed by bases like piperidine (B6355638) or can even proceed under catalyst-free conditions in green solvents. bas.bgacs.org The resulting conjugated systems are valuable intermediates in the synthesis of various heterocyclic compounds and functional materials. acs.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a base and solvent, often leading to decarboxylation when one of the activating groups on the active methylene compound is a carboxylic acid. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Knoevenagel Condensation with Heterocyclic Aldehydes This table illustrates the general transformation applicable to 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde based on reactions with analogous pyridinecarbaldehydes.
| Aldehyde | Active Methylene Compound | Product |
| Pyridine-2-carbaldehyde | Malononitrile | 2-(pyridin-2-ylmethylene)malononitrile |
| Pyridine-3-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-3-yl)acrylate |
| Pyridine-4-carbaldehyde | Cyanoacetamide | 2-cyano-3-(pyridin-4-yl)acrylamide |
Data synthesized from studies on pyridinecarbaldehydes. bas.bg
The aldehyde group at the C-7 position can be easily oxidized to the corresponding carboxylic acid. This transformation yields 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid . uni.lu This oxidation is a standard synthetic conversion and can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate, enabling the synthesis of esters, amides, and other acid derivatives.
The aldehyde group can be converted into a dienophile suitable for cycloaddition reactions, such as the Diels-Alder reaction. Following a Knoevenagel condensation to form an α,β-unsaturated system, the resulting electron-deficient alkene can react with a diene to form a new six-membered ring. While specific examples starting from 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde are not detailed in the literature, the reactivity of its isomer, 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde , is noted to include cycloadditions, highlighting the potential of this reaction class for the pyrrolopyridine scaffold. chemimpex.com
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolopyridine Core
The fused 1H-pyrrolo[3,2-c]pyridine nucleus consists of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of substitution reactions. The pyridine ring is generally susceptible to nucleophilic attack, while the pyrrole ring is more prone to electrophilic substitution.
Direct functionalization of the pyridine portion of the scaffold is a key strategy for creating derivatives. Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution is a more favorable process than electrophilic substitution. youtube.comyoutube.com
A prime example of functionalizing the pyridine ring is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling has been successfully employed to introduce aryl groups at the C-6 position of the 1H-pyrrolo[3,2-c]pyridine core. In a documented synthesis, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 6-aryl derivatives in moderate to high yields. nih.gov This demonstrates a robust method for C-C bond formation on the pyridine ring. nih.gov
Table 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids. nih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 10a | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 10b | o-Tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 10c | m-Tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 10m | 4-Chlorophenylboronic acid | 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 32 |
| 10p | Naphthalen-2-ylboronic acid | 6-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
| 10r | Pyridin-3-ylboronic acid | 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 55 |
The 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde scaffold can react with amines at two principal sites: the aldehyde group and the pyridine ring core.
The most direct reaction involves the condensation of the aldehyde with primary amines to form the corresponding imines (Schiff bases). This is a standard transformation for aldehydes.
Furthermore, the pyridine ring itself is susceptible to nucleophilic attack by amines, particularly at the C-4 and C-6 positions, which are electronically activated by the ring nitrogen. youtube.comyoutube.com Direct amination of pyridines can be achieved under specific conditions, for example, through a nucleophilic substitution of hydrogen (SₙH) mechanism. nih.gov In related systems, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones , condensation with cyclic secondary amines like morpholine (B109124) and phenylpiperazine has been demonstrated, showcasing the reactivity of the pyrrolopyridine core towards amine nucleophiles. semanticscholar.org
Derivatization for Structure-Activity Relationship Studies
The 1H-pyrrolo[3,2-c]pyridine core is a versatile scaffold for generating derivatives to explore structure-activity relationships (SAR). Its inherent structural features allow for functionalization at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. chemimpex.com Derivatization studies on this and closely related scaffolds, such as 1H-pyrrolo[3,2-c]quinolines, have been instrumental in identifying potent inhibitors for various biological targets, including tubulin and serotonin (B10506) receptors. nih.govmdpi.com The aldehyde functional group, in particular, serves as a key handle for introducing diverse chemical moieties. chemimpex.com
Substituent Variation at Different Positions
SAR studies have systematically explored the impact of substituents on the 1H-pyrrolo[3,2-c]pyridine scaffold, particularly for developing anticancer agents that act as colchicine-binding site inhibitors. nih.govsemanticscholar.org A key strategy involves using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to replace the flexible cis-olefin bond of compounds like combretastatin (B1194345) A-4, thereby locking the molecule in a bioactive conformation. nih.gov
In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.govsemanticscholar.org The 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrrole ring was identified as a crucial element for potent activity. The main point of variation was the aryl group at the C-6 position of the pyridine ring, introduced via a Suzuki cross-coupling reaction with various arylboronic acids. semanticscholar.org
The results indicated that the nature and substitution pattern of the C-6 aryl ring significantly influenced the anticancer potency. For instance, introducing an indolyl moiety at this position (compound 10t ) resulted in the most potent activity, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.org Substitutions on a phenyl ring at the C-6 position also led to varied activities. Electron-donating groups, such as methoxy (B1213986) and ethoxy at the para-position, were well-tolerated and produced compounds with high potency. nih.gov In contrast, a chloro-substituent at the para-position also yielded a highly active compound. nih.gov These findings underscore the importance of the electronic and steric properties of the substituent at the C-6 position for optimizing biological activity.
| Compound | R (Substituent at C-6) | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | 4-Methylphenyl | 1.83 | 2.54 | 2.31 |
| 10f | 2-Methoxyphenyl | 0.85 | 1.02 | 1.15 |
| 10h | 4-Methoxyphenyl | 0.35 | 0.41 | 0.49 |
| 10k | 4-Ethoxyphenyl | 0.28 | 0.32 | 0.33 |
| 10m | 4-Chlorophenyl | 0.25 | 0.31 | 0.38 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.003 | 0.002 | 0.003 |
Data sourced from reference nih.govsemanticscholar.org. This interactive table summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives.
Similarly, studies on the related 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold have shown that varying substituents attached to the heterocyclic core can improve physicochemical properties like aqueous solubility while maintaining high in vitro potency as mGluR5 antagonists. nih.gov
Impact of Amine Position and Substitution
The introduction of amine functionalities and subsequent variation of their substitution patterns are critical strategies in modulating the biological activity of pyrrolopyridine analogs. This is particularly evident in studies targeting G-protein-coupled receptors (GPCRs), where a basic amine moiety often forms a crucial salt bridge interaction with a conserved aspartic acid residue in the receptor binding site. mdpi.com
In a study focused on dual-acting 5-HT₆/D₃ receptor ligands based on the analogous 1H-pyrrolo[3,2-c]quinoline scaffold, researchers investigated how the substitution pattern at the basic nitrogen atom and the geometry of the amine moiety influence receptor affinity. mdpi.com The parent compound in the series featured a (aminomethyl)pyrrolidine group. Modifications to the terminal amine, such as the introduction of ethyl or isobutyl chains, were found to maintain high affinity for the 5-HT₆ receptor. mdpi.com However, larger or more polar substituents, like 2-hydroxyethyl or 3-methoxyprop-1-yl, were unfavorable for this interaction. mdpi.com These results highlight the sensitivity of the receptor binding pocket to the size, shape, and polarity of the amine substituent. The study concluded that while the applied structural modifications were beneficial for affinity at the 5-HT₆ receptor, they did not improve affinity for the D₃ receptor, demonstrating how subtle changes can tune receptor selectivity. mdpi.com
Further emphasizing the importance of amine groups, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers (P-CABs), indicating the utility of the amine functional group on this isomeric scaffold. nih.gov
Tautomeric Considerations
For N-heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde, the potential for tautomerism is an important chemical consideration. Tautomers are structural isomers that readily interconvert, and the predominant form can influence the molecule's chemical reactivity, physical properties, and biological interactions. nih.gov
The 1H-pyrrolo[3,2-c]pyridine scaffold contains a pyrrole ring fused to a pyridine ring. The pyrrole nitrogen atom bears a hydrogen atom, leading to the possibility of proton tautomerism, where the proton can potentially migrate to one of the nitrogen atoms in the pyridine ring. However, for the unsubstituted 1H-pyrrolo[3,2-c]pyridine system, the tautomer with the proton on the pyrrole nitrogen is generally the most stable and is the form typically depicted. This is consistent with the known chemistry of the parent pyrrole and pyridine heterocycles.
In related systems, the consideration of tautomerism is explicit. For example, in studies of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a derivative of the core scaffold, the existence of keto-enol tautomers is a key aspect of its chemistry. acs.org Similarly, unsubstituted pyrazole, another five-membered aromatic heterocycle with two nitrogen atoms, exists in different tautomeric forms. nih.gov While no specific studies on the tautomeric equilibrium of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde were found, the principles observed in related heterocyclic systems suggest that the 1H-tautomer is the most likely and stable form under typical conditions. Spectroscopic data, such as the ¹H NMR spectrum of complex derivatives, implicitly confirms the structure as a single dominant tautomer in solution. mdpi.com
Spectroscopic and Advanced Analytical Characterization of 1h Pyrrolo 3,2 C Pyridine 7 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, both ¹H and ¹³C NMR are used to confirm the successful synthesis and substitution patterns on the heterocyclic core.
In ¹H NMR analysis of 1H-pyrrolo[3,2-c]pyridine derivatives, each proton in a unique electronic environment gives rise to a distinct signal. The chemical shift (δ), measured in parts per million (ppm), indicates the level of shielding around a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
For the core 1H-pyrrolo[3,2-c]pyridine ring system, protons on the pyridine (B92270) and pyrrole (B145914) moieties exhibit characteristic chemical shifts. For instance, in a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, the proton at the C2 position of the pyridine ring typically appears as a singlet at a very downfield position, often above 9.0 ppm, due to the deshielding effects of the adjacent nitrogen atom. Protons on the pyrrole ring generally appear at δ 6.7-7.4 ppm.
A key diagnostic signal for 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde would be the proton of the aldehyde group (-CHO). This proton is highly deshielded and would be expected to appear as a singlet in the δ 9-10 ppm region.
¹H NMR Spectroscopic Data for Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives Data below is for protons on the core scaffold of substituted derivatives, recorded in CDCl₃ at 500 MHz.
| Compound Name | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.10 (s) | 7.80 (s) | 6.80 (d, J=3.2 Hz) |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.08 (s) | 7.50 (s) | 6.82 (d, J=3.2 Hz) |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.09 (s) | 7.76 (s) | 6.80 (d, J=3.9 Hz) |
¹³C NMR spectroscopy provides information on the carbon backbone of a molecule. In derivatives of 1H-pyrrolo[3,2-c]pyridine, the carbon atoms of the fused heterocyclic rings resonate at characteristic chemical shifts. A study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines reported detailed ¹³C NMR data, with spectra typically recorded at 126 MHz.
The carbon atoms of the pyridine ring are generally found further downfield than those of the pyrrole ring due to the influence of the electronegative nitrogen atom. For the target molecule, 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde, the most downfield signal would be from the carbonyl carbon of the aldehyde group, typically resonating in the δ 185–200 ppm range.
¹³C NMR Spectroscopic Data for Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives Data below is for carbons of the core scaffold of substituted derivatives, recorded in CDCl₃ at 126 MHz.
| Compound Name | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C7 (δ, ppm) | C8 (δ, ppm) | C9 (δ, ppm) |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 143.18 | 127.88 | 102.92 | 149.89 | 141.17 | 124.81 |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 142.93 | 127.88 | 102.76 | 151.97 | 140.46 | 124.28 |
| 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 142.82 | 127.70 | 103.04 | 149.85 | 141.24 | 124.73 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule.
Typically, Electrospray Ionization (ESI) is used as the ionization method, which is a soft technique that keeps the molecule intact, usually as a protonated species [M+H]⁺. The experimentally measured mass is then compared to the calculated (calcd) mass for the proposed chemical formula. A close match, often within a few parts per million, provides strong evidence for the compound's identity.
HRMS Data for Representative 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound Name | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707 |
| 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1653 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde, several characteristic absorption bands would be expected.
Key expected vibrations include:
N-H Stretch: A moderate absorption band from the pyrrole ring, typically around 3100-3300 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the aldehyde C-H stretch appearing as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected in the region of 1680-1700 cm⁻¹ for an aromatic aldehyde.
C=C and C=N Stretches: Medium to weak absorptions in the 1450-1650 cm⁻¹ region, corresponding to the aromatic ring stretching vibrations of the fused pyrrolopyridine system.
Analysis of related heterocyclic structures shows characteristic peaks in the fingerprint region (below 1500 cm⁻¹) that correspond to various bending and stretching modes unique to the scaffold.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. This method serves as a crucial check for purity and confirmation of the empirical formula, corroborating data from HRMS. For related pyrrolopyridine derivatives, elemental analysis is a standard characterization method.
For 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde (C₈H₆N₂O) , the theoretical elemental composition is:
Carbon (C): 65.75%
Hydrogen (H): 4.14%
Nitrogen (N): 19.17%
Oxygen (O): 10.95%
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction, allowing for the visualization of the consumption of starting materials and the formation of products under UV light.
Column Chromatography: This is the standard method for purifying reaction products. For 1H-pyrrolo[3,2-c]pyridine derivatives, purification is often achieved using a silica (B1680970) gel column with a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297). The polarity of the eluent is adjusted to effectively separate the desired compound from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the benchmark for determining the final purity of a compound. A sample is passed through a column under high pressure, and a detector measures the elution of components. A pure sample will ideally show a single, sharp peak, and the area of this peak can be used to quantify purity, often to levels greater than 95% or 98%.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For derivatives of 1H-pyrrolo[3,2-c]pyridine, HPLC is routinely used to assess purity, monitor reaction progress, and isolate specific compounds.
Detailed research findings for the analysis of 7-azaindole (B17877) derivatives, a class to which 1H-pyrrolo[3,2-c]pyridines belong, often employ reverse-phase HPLC. nih.gov A typical method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govsielc.com The signals are commonly detected using a UV detector at a wavelength where the chromophoric azaindole system exhibits strong absorbance, such as 254 nm. nih.gov For applications requiring subsequent mass spectrometry analysis, volatile buffers like formic acid or ammonium (B1175870) acetate are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The method can be scaled for the preparative separation of impurities. sielc.com
Below is an interactive data table summarizing typical HPLC conditions for related pyrrolopyridine compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 | nih.govsielc.com |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with an acid modifier (e.g., phosphoric acid or formic acid) | nih.govsielc.com |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Application | Purity assessment, quantitative evaluation, preparative separation | nih.govsielc.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. This enhancement is achieved by using columns packed with smaller sub-2 µm particles, which operate at much higher pressures.
The core principles of UPLC maintain the fundamentals of HPLC but provide a step-function increase in performance. The technology allows for faster analysis times and reduced solvent consumption, making it a more efficient and cost-effective method for high-throughput analysis in pharmaceutical research. For complex mixtures of 1H-pyrrolo[3,2-c]pyridine derivatives, UPLC can provide superior separation of closely related isomers and impurities that may not be resolved by HPLC. The instrumentation is specifically designed to handle the high backpressures generated, and detectors are optimized for the high data acquisition rates required for the narrow peaks produced.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is invaluable for the structural confirmation of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, allowing for the determination of elemental compositions.
In a study focused on the synthesis of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, HRMS was used to confirm the identity of the target compounds. nih.gov The analysis was performed by detecting the protonated molecular ion [M+H]⁺, and the measured mass was compared to the calculated theoretical mass, with findings typically within a very narrow margin of error. nih.gov
Additionally, predicted data for related structures, such as 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid, includes Collision Cross Section (CCS) values. uni.lu CCS is an important physicochemical property that describes the shape of an ion in the gas phase and can be used in conjunction with retention time and m/z for more confident compound identification in complex LC-MS analyses. uni.lu
The following interactive table presents HRMS data for several 1H-pyrrolo[3,2-c]pyridine derivatives and predicted LC-MS data for a related carboxylic acid.
| Compound Name | Molecular Formula | Ion | Calculated Mass (Da) | Found Mass (Da) | Reference |
|---|---|---|---|---|---|
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | [M+H]⁺ | 361.1552 | 361.1556 | semanticscholar.org |
| 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₄ | [M+H]⁺ | 391.1658 | 391.1653 | nih.gov |
| 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₄H₂₅N₂O₄ | [M+H]⁺ | 405.1814 | 405.1815 | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (Predicted) | C₈H₆N₂O₂ | [M+H]⁺ | 163.05020 | - | uni.lu |
| 1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (Predicted) | C₈H₆N₂O₂ | [M+Na]⁺ | 185.03214 | - | uni.lu |
Single Crystal X-ray Diffraction for Structural Elucidation
While a specific crystal structure for 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde is not detailed in the provided sources, the application of this technique has been crucial in understanding the interactions of its derivatives. For instance, molecular modeling studies, which are often based on or validated by X-ray crystallography data, have been used to investigate how 1H-pyrrolo[3,2-c]pyridine derivatives interact with biological targets. semanticscholar.org One study suggested that a derivative, compound 10t, binds to the colchicine (B1669291) binding site of tubulin through specific hydrogen bonds. semanticscholar.org Such detailed structural insights are paramount for rational drug design and optimization.
The type of data obtained from a single crystal X-ray diffraction experiment is summarized in the table below.
| Structural Information | Description | Reference |
|---|---|---|
| Molecular Connectivity | Confirms the covalent bonding framework of the molecule. | nih.gov |
| Conformation | Determines the 3D arrangement of atoms and the planarity of ring systems. | nih.gov |
| Crystal Packing | Reveals intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. | nih.gov |
| Unit Cell Parameters | Defines the dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. | nih.gov |
| Binding Site Interactions | When co-crystallized with a target protein, it elucidates specific atomic interactions like hydrogen bonds. | semanticscholar.org |
Computational and Theoretical Studies on 1h Pyrrolo 3,2 C Pyridine and Analogs
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools that predict how a ligand, such as a derivative of 1H-pyrrolo[3,2-c]pyridine, might interact with a biological target, typically a protein. These studies are fundamental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.
Homology Modeling
When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be employed to build a predictive model. plos.org This technique relies on the known structure of a homologous protein (a "template") to predict the conformation of the "target" protein's amino acid sequence. youtube.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. For instance, in the development of inhibitors for targets like LIMK1 kinase, where a crystal structure might not be available, a homology model can serve as the basis for subsequent docking studies. nih.gov The process involves template selection, target-template alignment, model building, and finally, model evaluation to ensure its stereochemical quality, often assessed by tools like Ramachandran plots. plos.orgyoutube.com
Ligand-Target Interactions (e.g., Hydrogen Bonding)
A key outcome of molecular docking studies is the detailed visualization of interactions between the ligand and the amino acid residues of the target's binding site. Hydrogen bonds are particularly crucial for the stability and specificity of these interactions.
For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors for tubulin were shown through molecular modeling to form specific hydrogen bonds. One of the most potent compounds, 10t, was predicted to interact with the colchicine (B1669291) site by forming hydrogen bonds with the residues Thrα179 and Asnβ349. ruc.dkdntb.gov.uamdpi.comnih.govnih.gov This interaction is believed to be a key factor in its potent inhibition of tubulin polymerization. ruc.dkdntb.gov.uanih.gov
Similarly, in studies of 1H-pyrrolo[2,3-b]pyridine analogs as inhibitors of Fibroblast Growth Factor Receptor (FGFR), hydrogen bonding was identified as a critical determinant of activity. The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was designed to form a hydrogen bond with the glycine (B1666218) residue G485, which significantly increased the inhibitory activity against FGFR1. rsc.org Further modifications showed that a methoxy (B1213986) group could form a strong hydrogen bond with the NH group of residue D641. rsc.org
The table below summarizes key hydrogen bond interactions identified in computational studies of various pyrrolopyridine analogs.
| Compound Scaffold | Target Protein | Interacting Residues | Reference(s) |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Thrα179, Asnβ349 | ruc.dk, dntb.gov.ua, mdpi.com, nih.gov, nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | G485, D641 | rsc.org |
| 1H-pyrrolo[2,3-b]pyridine | PLK4 | Arg28 | nih.gov |
| Tetrahydropyrazolo[3,4-c]pyridine | LIMK1 | M388, L397 | nih.gov |
Binding Site Analysis
Beyond individual interactions, docking studies provide a comprehensive analysis of the binding site, including its shape, volume, and electrostatic properties. This analysis helps to rationalize the structure-activity relationships (SAR) observed in a series of compounds. For derivatives of 1H-pyrrolo[3,2-c]pyridine targeting tubulin, the binding mode within the colchicine site was a central focus. ruc.dkdntb.gov.ua The ability of the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to effectively occupy this site and mimic the binding of natural ligands like combretastatin (B1194345) A-4 was a key design strategy. ruc.dkdntb.gov.ua
In a different study focusing on 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase, crystal structures revealed that the compounds bind in an inactive conformation of the enzyme. ruc.dk The aniline (B41778) C-4-dimethylamido substituent of one potent inhibitor was observed to project towards the solvent-exposed region near the Asp608–Ser611 helix-capping motif. ruc.dk For inhibitors of LIMK, analysis of the binding site highlighted a narrow lipophilic back pocket which was effectively filled by a benzoxazepin-4-one motif on the inhibitor, positioning a haloaromatic group into this hydrophobic region defined by residues F350, A353, V366, and F479. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules like 1H-pyrrolo[3,2-c]pyridine and its analogs. These methods can elucidate electron distribution, molecular orbital energies, and the relative stability of different chemical forms.
Electron Density Distribution Analysis
The distribution of electron density in a molecule is fundamental to its reactivity, polarity, and intermolecular interactions. Quantum chemical methods can compute the electron density (EDN) and related properties like the electrostatic potential (ESP) and electric field (EFL). mdpi.com For large biomolecular systems, methods like the Fragment Molecular Orbital (FMO) have been developed to make these calculations more efficient while maintaining accuracy. mdpi.com
DFT calculations are widely used to determine the global reactivity descriptors of molecules. researchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.
These calculated parameters for novel pyridine (B92270) derivatives have been correlated with their observed biological activities. researchgate.net For instance, the analysis of the electronic structure of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione using DFT/B3LYP methods provided good agreement with experimental photophysical data. nih.gov
Tautomerization Pathway Investigations
Many heterocyclic compounds, including derivatives of 1H-pyrrolo[3,2-c]pyridine, can exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The relative stability of different tautomers can significantly impact a molecule's chemical and biological properties.
Quantum chemical calculations are an indispensable tool for investigating tautomeric equilibria. By calculating the relative energies of all possible tautomers, the most stable form can be predicted. For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the tautomerism of pyridinylbutane-1,3-diones. dntb.gov.ua These calculations can determine the relative energies (ΔE), zero-point corrected energies (ΔEZPE), and Gibbs free energies (ΔG) of different keto-enol and diketo forms, allowing for the prediction of their populations in solution. dntb.gov.ua
Similar DFT studies on other nitrogen-containing heterocyclic systems, such as 1H-benzo[de]cinnolines and 1,2,3-triazolo[4,5-b]pyridines, have successfully elucidated the most stable tautomers and the influence of substituents on the tautomeric equilibrium. researchgate.net For 1H-benzo[de]cinnoline, calculations showed that while the 1H-tautomer is the most stable, protonation occurs at the N2 position. In the case of methyl-substituted 1,2,3-triazolo[4,5-b]pyridines, the position of the methyl group on the pyridine ring was found to influence whether the 1H- or 3H-tautomer at the triazole ring was more stable. researchgate.net These studies underscore the power of computational methods to predict the subtle energetic differences that govern tautomerism in complex heterocyclic systems.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling for structure-activity relationships (SAR) is a critical component in the rational design of novel therapeutic agents. For derivatives of 1H-pyrrolo[3,2-c]pyridine, computational studies have been instrumental in elucidating the structural features that govern their biological activity, particularly as potent anticancer agents. By integrating molecular docking simulations with quantitative activity data, researchers have developed robust SAR models that guide the synthesis of more effective compounds.
A notable example involves a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. semanticscholar.orgnih.govresearchgate.netnih.gov In this research, a key strategy was to use the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the conformation of molecules designed to mimic the binding of Combretastatin A-4 (CA-4) to tubulin. semanticscholar.orgnih.gov This approach aimed to constrain the bioactive conformation and enhance binding affinity. semanticscholar.org
The SAR of these compounds was systematically investigated by modifying the B-ring of the structure. semanticscholar.org The antiproliferative activities of these analogs were evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). semanticscholar.orgnih.gov The results of these studies provided clear insights into the influence of electronic and steric factors on the observed biological activity. semanticscholar.org
For instance, the introduction of electron-donating groups (EDGs) on the para-position of the B-ring, such as a methyl (CH3) or methoxy (OCH3) group, generally led to an increase in antiproliferative activities. semanticscholar.org Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (F), chlorine (Cl), or a nitro group (NO2) at the same position resulted in decreased activity. semanticscholar.org This suggests that EDGs on the para-position of the B-ring are favorable for the anticancer efficacy of these compounds. semanticscholar.org
Furthermore, the position of the substituent on the B-ring was found to be a significant determinant of potency. For EDGs, the order of activity was generally ortho- < meta- < para-substituted. semanticscholar.org This trend was observed for both methyl and methoxy substitutions. semanticscholar.org
The most potent compound identified in this series was 10t , which features an indole (B1671886) moiety as the B-ring. semanticscholar.orgnih.gov This compound exhibited exceptional activity against all three tested cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM. semanticscholar.orgnih.govresearchgate.netnih.gov Molecular modeling studies provided a rationale for the high potency of 10t , suggesting that it forms crucial hydrogen bonds with Threonine-α179 and Asparagine-β349 at the colchicine-binding site of tubulin. semanticscholar.orgresearchgate.netnih.gov The 1H-pyrrolo[3,2-c]pyridine core of 10t was observed to overlap significantly with the (E, Z)-butadiene linker of a related compound, while the nitrogen atom of the indole B-ring formed an additional key hydrogen bond. semanticscholar.org
The predictive power of these SAR models is further supported by the good correlation between the computational predictions and the experimental biological data. The physicochemical properties of the most potent compounds were also predicted, and they were found to be in good agreement with Lipinski's rule of five, indicating favorable drug-like characteristics. semanticscholar.orgresearchgate.netnih.gov
The detailed research findings from these studies are summarized in the interactive data table below, which showcases the structure-activity relationships of various 1H-pyrrolo[3,2-c]pyridine analogs.
Interactive Data Table: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10d | 4-CH3 | - | - | - |
| 10h | 4-OCH3 | - | - | - |
| 10i | 3-OH, 4-OCH3 | - | - | - |
| 10j | 3,5-OCH3 | - | - | - |
| 10l | 4-F | - | - | - |
| 10m | 4-Cl | - | - | - |
| 10n | 4-NO2 | - | - | - |
| 10p | 2-naphthyl | 23.0 ± 4.4 | > 30 | > 30 |
| 10q | 2-thienyl | 0.49 ± 0.12 | 3.9 ± 0.52 | 2.6 ± 0.40 |
| 10r | 2-furyl | 19.9 ± 4.6 | > 30 | > 30 |
| 10s | N-methyl-indol-3-yl | 10.2 ± 2.3 | 15.9 ± 5.5 | 16.5 ± 3.7 |
| 10t | indol-3-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | (positive control) | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Note: Some IC50 values for specific cell lines were not explicitly provided in the referenced text and are indicated with a dash.
Scaffold in Medicinal Chemistry Research
The unique structure of the 1H-pyrrolo[3,2-c]pyridine moiety has established it as a highly valuable scaffold in medicinal chemistry, particularly for its utility in developing novel anticancer agents. nih.gov
The 1H-pyrrolo[3,2-c]pyridine framework has been instrumental in the design of several classes of novel therapeutic agents. Researchers have successfully utilized this scaffold to create compounds targeting key proteins involved in cancer progression.
One prominent example is the development of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint that is often overexpressed in human cancers. nih.govnih.gov Scientists have designed and optimized potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov
Another successful application is the design of tubulin inhibitors that target the colchicine-binding site. nih.govnih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized, demonstrating moderate to excellent antitumor activities against cancer cell lines such as HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.govmdpi.com The compound designated as 10t , featuring an indolyl group, was identified as the most potent in this series, with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.gov
Furthermore, the scaffold has been employed to develop inhibitors for FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. chemrxiv.org
Scaffold hopping is a key strategy in drug design that involves replacing the core structure of a known active compound with a different, often bioisosteric, scaffold to improve properties or find novel chemical entities. nih.gov This technique was effectively employed in the development of tubulin inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core. semanticscholar.org
In this research, scientists utilized a "configuration-constrained strategy" by replacing the flexible cis-olefin bond of Combretastatin A-4 (CA-4), a known tubulin inhibitor, with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org This strategic replacement served to lock the molecule into a bioactive conformation, demonstrating that this approach is an effective method for maintaining potent antiproliferative activity while exploring new chemical space. nih.govnih.gov
The 1H-pyrrolo[3,2-c]pyridine scaffold has served as an excellent starting point for lead compound development and optimization. Through structure-based design and medicinal chemistry efforts, initial hits have been refined into potent and selective lead compounds.
In the development of MPS1 inhibitors, optimization of the 1H-pyrrolo[3,2-c]pyridine series led to the discovery of compound CCT251455 . nih.govnih.gov This compound not only showed high potency and selectivity but also possessed a favorable oral pharmacokinetic profile and demonstrated dose-dependent inhibition of MPS1 in a human tumor xenograft model. nih.govnih.gov
Similarly, in the pursuit of FMS kinase inhibitors, a series of pyrrolo[3,2-c]pyridine derivatives were evaluated, leading to the identification of compound 1r as a lead candidate. chemrxiv.org This compound was 3.2 times more potent than the initial lead compound (KIST101029) and exhibited selectivity for FMS kinase over a panel of 40 other kinases. chemrxiv.org Further testing showed its efficacy in inhibiting the growth of bone marrow-derived macrophages (BMDM), making it a promising candidate for further development as an anti-arthritic or anticancer drug. chemrxiv.org
Enzyme and Receptor Target Modulation
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to effectively modulate the activity of various enzymes and receptors that are critical targets in drug discovery.
The scaffold has proven particularly effective in the design of kinase inhibitors. Kinases are a major class of drug targets, especially in oncology, due to their central role in cell signaling and proliferation. The 1H-pyrrolo[3,2-c]pyridine core has been successfully used to target multiple kinases.
For instance, derivatives of this scaffold have yielded potent inhibitors of FMS kinase. chemrxiv.org The optimized compound 1r displayed an IC₅₀ of 30 nM against FMS kinase and showed antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15–1.78 µM. chemrxiv.org
Table 1: FMS Kinase Inhibitory Activity
| Compound | FMS Kinase IC₅₀ (nM) |
|---|---|
| 1e | 60 |
| 1r | 30 |
| KIST101029 | 96 |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of pyrrolo[3,2-c]pyridine derivatives against FMS kinase. chemrxiv.org
A significant achievement in the application of the 1H-pyrrolo[3,2-c]pyridine scaffold is the development of potent and selective inhibitors of MPS1 kinase. nih.govnih.gov MPS1 is overexpressed in many human tumors, and its inhibition is a promising therapeutic strategy. nih.gov
Structure-based design led to the discovery of CCT251455 , an orally bioavailable inhibitor from this series. nih.gov This compound stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding. nih.govnih.gov The development of these inhibitors provides valuable chemical tools to explore the therapeutic potential of targeting MPS1 in cancer. nih.gov
Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivative 10t
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
This table shows the in vitro antiproliferative activity (IC₅₀) of compound 10t against three human cancer cell lines. nih.gov
Kinase Inhibition
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Research into inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in oncogenesis, has primarily focused on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. nih.govrsc.org Studies have successfully developed potent FGFR inhibitors based on this isomeric core. nih.govrsc.org However, a comprehensive review of the scientific literature reveals a notable lack of investigation into the 1H-pyrrolo[3,2-c]pyridine core as a basis for FGFR inhibitors. Consequently, there is no significant data available to support the application of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde or its derivatives in the development of FGFR inhibitors.
FMS Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural component in the development of potent inhibitors for FMS kinase (CSF-1R), a type III receptor tyrosine kinase involved in various cancers and inflammatory disorders. mdpi.comtandfonline.com A series of diarylamide and diarylurea derivatives incorporating this scaffold have been synthesized and evaluated for their inhibitory activity.
One notable compound, KIST101029, demonstrated significant potential as a selective FMS kinase inhibitor. nih.govnih.gov Further structure-activity relationship (SAR) studies led to the discovery of even more potent analogues. nih.gov Specifically, compounds 1e and 1r from a tested series of eighteen derivatives emerged as the most powerful inhibitors against FMS kinase. nih.gov
Compound 1r was found to be 3.2 times more potent than the lead compound KIST101029 and exhibited high selectivity for FMS kinase when tested against a panel of 40 different kinases. nih.gov Its efficacy was also confirmed in a cell-based assay using bone marrow-derived macrophages (BMDM), where it showed an IC50 of 84 nM. nih.gov Furthermore, 1r displayed potent antiproliferative activity against a range of ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov These findings underscore the importance of the 1H-pyrrolo[3,2-c]pyridine framework for designing effective FMS kinase inhibitors. mdpi.com
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
|---|---|---|
| KIST101029 | 96 | 195 |
| 1e | 60 | Not Reported |
| 1r | 30 | 84 |
LATS Inhibitors
The Large Tumor Suppressor (LATS) kinases are central components of the Hippo signaling pathway, which regulates organ size and tissue homeostasis. While inhibitors of LATS kinases are being explored for applications in regenerative medicine, research has predominantly centered on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Systematic investigations into the core structure required for LATS inhibition have revealed that the specific arrangement of nitrogen atoms within the bicyclic system is critical for activity. Studies comparing isomers of the pyrrolopyridine scaffold have shown that relocating the nitrogen atom from the 7-position (1H-pyrrolo[2,3-b]pyridine) to the 5-position, which corresponds to the 1H-pyrrolo[3,2-c]pyridine structure, leads to a significant decrease in inhibitory activity. This suggests that while structurally related, the 1H-pyrrolo[3,2-c]pyridine core is not an optimal scaffold for the development of potent LATS kinase inhibitors.
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comrsc.org The development of GP inhibitors has explored a wide variety of chemical scaffolds, including many heterocyclic systems. mdpi.comrsc.org However, based on available scientific literature, the 1H-pyrrolo[3,2-c]pyridine scaffold, including 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde, has not been investigated as a potential framework for the design of glycogen phosphorylase inhibitors.
Nitrile Reductase (queF) Substrate Scope Investigations
The enzyme Nitrile Reductase (queF) is unique in its ability to catalyze the four-electron reduction of a nitrile group to a primary amine. nih.govnih.gov This enzyme is highly specific to its natural substrate, 7-cyano-7-deazaguanine (preQ0), in the biosynthesis of the nucleoside queuosine. nih.gov Investigations into the substrate scope of queF from Escherichia coli have shown that the enzyme has very high substrate specificity. nih.gov Screenings with simple nitrile structures and synthesized analogues of its natural substrate have been performed to understand the binding interactions within the active site. nih.gov There is currently no published research indicating that 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde has been evaluated as a substrate or inhibitor for nitrile reductase (queF).
GlcN-6-P Synthase Targeting
Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that has been identified as a potential target for the development of antimicrobial and antidiabetic agents. nih.gov Research in this area has focused on identifying inhibitors that mimic the enzyme's natural substrates or intermediates, such as L-glutamine analogues and various amino sugar phosphate derivatives. nih.gov A review of the current literature shows no evidence of 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde or related structures being designed, synthesized, or tested for activity against GlcN-6-P synthase.
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism (Allosteric)
The metabotropic glutamate receptor 5 (mGluR5) is a target for treating various central nervous system disorders. Research into allosteric antagonists for this receptor has led to the discovery of novel chemical series. One such series is based on the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide scaffold, which represents a different constitutional isomer from the 1H-pyrrolo[3,2-c]pyridine core. nih.gov These 1H-pyrrolo[2,3-c]pyridine derivatives have been identified as a new class of allosteric mGluR5 antagonists with high in vitro potency. nih.gov There is no corresponding research available that implicates 1H-pyrrolo[3,2-c]pyridine-7-carbaldehyde or its derivatives as allosteric antagonists of mGluR5.
HIV-1 Integrase Inhibition
The pyrrolopyridine scaffold has been a subject of interest in the development of novel HIV-1 integrase (IN) inhibitors. Research has been conducted on isomers such as the pyrrolo[3,4-c]pyridine series. For instance, bicyclic 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been synthesized and assessed in biochemical assays. mdpi.com These compounds demonstrated inhibitory potency in the low micromolar range for strand transfer (ST) reactions. mdpi.com One notable derivative, methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate, was found to retain most of its inhibitory activity against three major raltegravir-resistant IN mutants. mdpi.com Another study focused on 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, with the most active compound showing significant anti-HIV-1 activity with an EC₅₀ of 1.65 µM. mdpi.com
Aldose Reductase Inhibition
Derivatives of the isomeric pyrrolo[3,4-c]pyridine scaffold have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com A study described 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as effective agents for reducing blood glucose levels by stimulating glucose uptake into muscle and fat cells. mdpi.com Specific derivatives from this series were evaluated as aldose reductase inhibitors, with IC₅₀ values reported at 1.4 µM, 2.5 µM, and 1.7 µM for the most active compounds. mdpi.com However, these compounds were not effective in maintaining glutathione (B108866) levels in the lenses of galactosemic rats, potentially due to issues with metabolism or ocular bioavailability. mdpi.com
GPR119 Agonism
G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes and obesity, as it regulates incretin (B1656795) and insulin (B600854) secretion. mdpi.com The pyrrolopyridine framework has been explored in the search for novel GPR119 agonists. For example, a series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives based on the pyrrolo[3,4-c]pyridine isomer were synthesized and identified as novel GPR119 agonists. mdpi.com Additionally, a separate study on the related 1H-pyrazolo[3,4-c]pyridine scaffold led to the identification of a single-digit nanomolar GPR119 agonist. nih.gov
Modulators of Biological Pathways
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly promising framework for developing potent modulators of fundamental cellular processes, particularly those involved in cell division and survival. nih.govsemanticscholar.org
Tubulin Binding and Microtubule Dynamics Disruption
A recently designed series of 1H-pyrrolo[3,2-c]pyridine derivatives has shown potent anticancer activities by acting as colchicine-binding site inhibitors. nih.govtandfonline.comnih.gov These compounds interfere with the fundamental roles of microtubules in cell mitosis and cytokinesis by disrupting the balance of microtubule dynamics. nih.govsemanticscholar.org
One of the most effective compounds from this series, designated 10t , demonstrated potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.govtandfonline.com Tubulin polymerization experiments confirmed that compound 10t potently inhibited this process at concentrations of 3 μM and 5 μM. nih.govtandfonline.com Furthermore, immunostaining assays revealed that it caused a remarkable disruption of tubulin microtubule dynamics at a concentration as low as 0.12 μM. nih.govtandfonline.comnih.gov Molecular modeling suggests that compound 10t binds to the colchicine site on tubulin, forming hydrogen bonds with Thrα179 and Asnβ349. nih.govsemanticscholar.orgtandfonline.com
This table summarizes the in vitro antiproliferative activities (IC₅₀ values) of selected 1H-pyrrolo[3,2-c]pyridine derivatives against three human cancer cell lines. Data sourced from semanticscholar.org.
Cell Cycle Regulation Research
The disruption of microtubule dynamics by 1H-pyrrolo[3,2-c]pyridine derivatives directly impacts cell cycle progression, leading to mitotic arrest. nih.gov Studies on compound 10t demonstrated that it significantly causes G2/M phase cell cycle arrest in a dose-dependent manner. semanticscholar.orgtandfonline.com When HeLa cells were treated with 10t for 24 hours, the percentage of cells arrested in the G2/M phase increased dramatically compared to the control group. semanticscholar.org This arrest is a direct consequence of the compound's ability to inhibit tubulin polymerization, preventing the formation of a functional mitotic spindle required for cell division. nih.gov
This table shows the effect of compound 10t on the cell cycle distribution of HeLa cells, indicating a dose-dependent increase in the percentage of cells arrested in the G2/M phase. Data sourced from semanticscholar.org.
Apoptosis Induction in Cellular Models
Prolonged mitotic arrest, such as that induced by microtubule-targeting agents, typically leads to the activation of apoptotic pathways. semanticscholar.org Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to be effective inducers of apoptosis in cancer cells. nih.govnih.gov Following treatment with compound 10t , a quantitative analysis in HeLa cells showed a significant, dose-dependent increase in the population of both early and late apoptotic cells. semanticscholar.org This indicates that the cytotoxic effects of these compounds are mediated, at least in part, by the induction of programmed cell death stemming from mitotic catastrophe. semanticscholar.org
This table illustrates the dose-dependent induction of apoptosis in HeLa cells after 48 hours of treatment with compound 10t. Data sourced from semanticscholar.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
